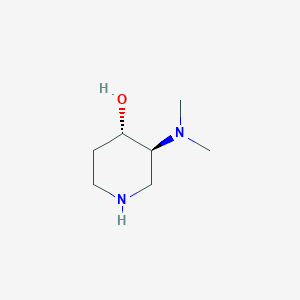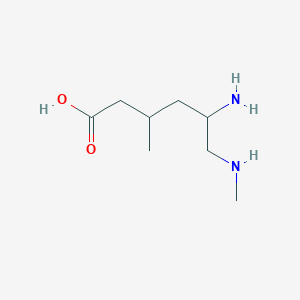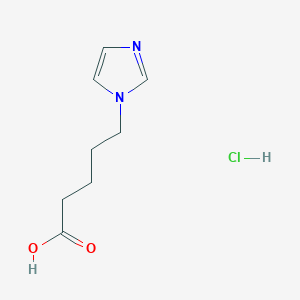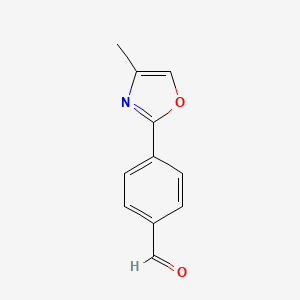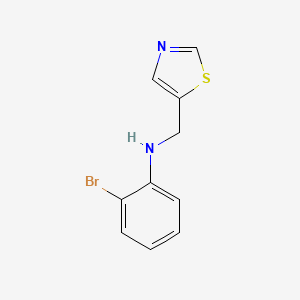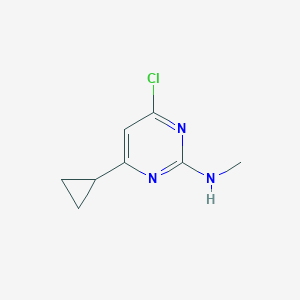![molecular formula C13H24N2O4 B13234637 1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13234637.png)
1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid is a compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as a building block in the synthesis of various complex molecules, particularly in the field of medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of piperidine derivatives with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve mild temperatures and aqueous or organic solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial production methods may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably . This approach enhances the scalability and environmental friendliness of the synthesis process.
Analyse Des Réactions Chimiques
1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives .
Applications De Recherche Scientifique
1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid is widely used in scientific research, particularly in:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It plays a role in the development of pharmaceutical compounds, particularly in the design of drugs targeting the central nervous system.
Mécanisme D'action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Another Boc-protected piperidine derivative used in peptide synthesis.
1-tert-Butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid: A related compound with a methoxycarbonyl group, used in similar applications.
The uniqueness of 1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid lies in its specific substitution pattern, which provides distinct reactivity and application potential in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H24N2O4 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
5-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-9(11(16)17)6-10(8-15)14(4)5/h9-10H,6-8H2,1-5H3,(H,16,17) |
Clé InChI |
ZZCLZCOAJYRNTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC(C1)N(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13234563.png)
![tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13234568.png)

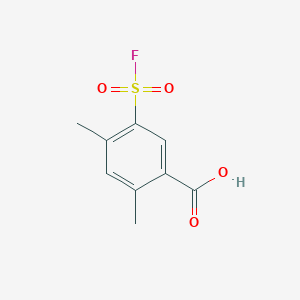
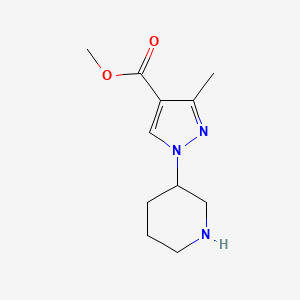
![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13234605.png)
![1H-Spiro[2,1-benzoxaborole-3,1'-cyclopropane]-1-ol](/img/structure/B13234606.png)

